![molecular formula C23H22FN5O2 B2764577 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105246-33-0](/img/structure/B2764577.png)

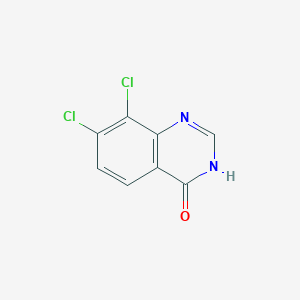

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Antimicrobial Activity

Compounds related to the specified chemical have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives like 2-(substituted phenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate have shown high antimicrobial activity against various microorganism strains, indicating potential use in treating bacterial infections (Yurttaş et al., 2016).

Antitumor Activity

Several derivatives have shown notable antitumor activities. For example, novel pyrimidinyl pyrazole derivatives exhibited potent cytotoxicity against tumor cells, including human carcinoma, and showed potential as antitumor agents (Naito et al., 2005).

Synthesis and Biological Evaluation as Cytotoxic Agents

A series of 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines, with some showing significant cytotoxicity (Köksal Akkoç et al., 2012).

Metabolism Study in Chronic Myelogenous Leukemia Patients

The metabolism of flumatinib, a tyrosine kinase inhibitor related to the specified compound, has been studied in chronic myelogenous leukemia patients, identifying its main metabolic pathways and metabolites, which can provide insights into its pharmacokinetics and pharmacodynamics (Gong et al., 2010).

Synthesis of Polyamides Containing Theophylline and Thymine

The compound has been used in the synthesis of polyamides containing theophylline and thymine, indicating potential applications in materials science and polymer chemistry (Hattori & Kinoshita, 1979).

作用機序

Target of Action

Similar compounds have been found to inhibit enzymes likeMonoacylglycerol Lipase (MAGL) and p21-activated kinase 4 (PAK4) . These enzymes play crucial roles in various biological processes, including endocannabinoid signaling and cell proliferation, respectively.

Mode of Action

For instance, MAGL inhibitors work by competitively inhibiting the enzyme with respect to its substrate . Similarly, PAK4 inhibitors occupy the hydrophobic cavity of the P-loop pocket of the enzyme .

Biochemical Pathways

Inhibition of magl leads to the elevation of 2-arachidonoylglycerol (2-ag), an endogenous agonist of the cannabinoid receptors cb1 and cb2 . This can affect mood, appetite, pain, and inflammation. Inhibition of PAK4 can affect cell proliferation, migration, and invasion .

Pharmacokinetics

Similar compounds have been found to bind to their target enzymes in a time- and dose-dependent manner . This suggests that the compound’s bioavailability may be influenced by dosage and timing.

Result of Action

Similar compounds have demonstrated antinociceptive efficacy in models of inflammatory and neuropathic pain , and have shown to inhibit cell proliferation, migration, and invasion .

特性

IUPAC Name |

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN5O2/c1-15-2-7-19-18(12-15)21-22(26-19)23(31)29(14-25-21)13-20(30)28-10-8-27(9-11-28)17-5-3-16(24)4-6-17/h2-7,12,14,26H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNGZPNQNDZEHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2764494.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2764496.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2764499.png)

![4-butoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2764508.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2764511.png)

![6-(3-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2764513.png)